Ethanone, 1-(2-aminophenyl)-, oxime

概述

描述

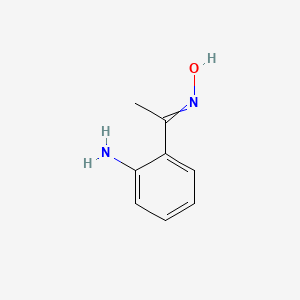

Ethanone, 1-(2-aminophenyl)-, oxime is an organic compound with the molecular formula C8H10N2O It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and an amino group is present on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-aminophenyl)-, oxime typically involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and ethanol at an elevated temperature of around 60°C. The product is then purified through crystallization using solvents like dichloromethane and hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

Ethanone, 1-(2-aminophenyl)-, oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Organic Chemistry

Ethanone, 1-(2-aminophenyl)-, oxime serves as a precursor in the synthesis of various heterocyclic compounds, particularly indazoles. This compound's dual functional groups facilitate diverse chemical reactions such as oxidation, reduction, and electrophilic substitution. For instance:

- Oxidation : It can be oxidized to form nitroso derivatives.

- Reduction : The oxime group can be reduced to yield amines.

- Substitution : The amino group can engage in electrophilic substitution reactions with halogens or sulfonyl chlorides .

Research has indicated that this compound exhibits antimicrobial properties against bacteria and fungi. Its mechanism of action involves chelation with metal ions, enhancing its biological efficacy . Additionally, oximes have been explored for their roles as acetylcholinesterase reactivators and potential therapeutics for various diseases:

- Anticancer Activity : Oxime derivatives have shown promise as cytotoxic agents against cancer cell lines.

- Anti-inflammatory Properties : Some studies suggest that certain oximes exhibit anti-inflammatory activities comparable to standard drugs like indomethacin .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its reactive functional groups. Its ability to form stable complexes with metal ions makes it valuable in various applications requiring colorants or chemical intermediates .

Case Study 1: Synthesis of Indazoles

A study demonstrated the efficient synthesis of indazoles from o-aminobenzoximes using this compound as a key intermediate. The method employed mild conditions with high yields, showcasing the compound's utility in organic synthesis .

Case Study 2: Antimicrobial Properties

Research published in PMC highlighted the antimicrobial efficacy of various oxime derivatives against pathogenic bacteria and fungi. The study emphasized the importance of structural modifications on biological activity, indicating that this compound could be a lead compound for developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Organic Chemistry | Precursor for indazoles | High yield synthesis under mild conditions |

| Biological Research | Antimicrobial agent | Effective against various pathogens |

| Industrial Chemistry | Dye synthesis | Reactive functional groups enhance colorant properties |

作用机制

The mechanism of action of Ethanone, 1-(2-aminophenyl)-, oxime involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The oxime group can chelate with metal ions, facilitating various biochemical interactions. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological targets .

相似化合物的比较

Similar Compounds

2’-Aminoacetophenone: A precursor in the synthesis of Ethanone, 1-(2-aminophenyl)-, oxime.

1-(3-((E)-(2-hydroxybenzylidene)amino)phenyl)ethanone oxime: A similar oxime derivative with antimicrobial properties.

Uniqueness

This compound is unique due to its dual functional groups (oxime and amino), which provide versatility in chemical reactions and potential applications. Its ability to form stable metal complexes and participate in various biochemical interactions makes it a valuable compound in research and industry.

生物活性

Ethanone, 1-(2-aminophenyl)-, oxime (also known as 1-(2-aminophenyl)ethanone oxime) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O. The oxime functional group is characterized by the presence of a nitrogen atom double-bonded to an oxygen atom (), which contributes to its reactivity and biological properties. The molecular structure exhibits a dihedral angle of approximately 5.58° between the oxime group and the phenyl ring, indicating a nearly planar arrangement conducive to hydrogen bonding interactions .

Biological Activities

This compound has been reported to exhibit a variety of biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : Studies indicate that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Reactivation of Acetylcholinesterase : The oxime group is known to reactivate acetylcholinesterase inhibited by organophosphates, which is crucial in treating poisoning cases .

Anticonvulsant Activity

In a study focusing on oxime derivatives, various compounds were synthesized and tested for their anticonvulsant properties. Notably, certain oxime esters demonstrated protective effects against seizures in animal models. While specific data on this compound was not highlighted in this study, the results suggest that similar compounds could be explored for anticonvulsant applications .

Anticancer Potential

Recent investigations have revealed that oxime derivatives can exhibit anticancer activity. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines, including prostate and colon cancer. The mechanism often involves inhibiting key enzymes or pathways critical for cancer cell survival .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

This table summarizes the IC50 values of several synthesized oxime derivatives against prominent cancer cell lines, highlighting the potential for further research into Ethanone derivatives.

Synthesis and Characterization

A detailed synthesis protocol was reported for creating Ethanone derivatives via condensation reactions involving hydroxylamine sulfate and aromatic aldehydes. Characterization techniques such as IR spectroscopy and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Ethanone derivatives with various biological targets. These studies suggest that modifications to the phenyl ring or the oxime group could enhance biological activity by improving interaction with target proteins involved in disease processes .

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for Ethanone, 1-(2-aminophenyl)-, oxime, and how can reaction conditions be optimized?

- Methodology :

-

Condensation reactions : React 2-aminophenylacetone with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C). Monitor pH (neutral to slightly acidic) to favor oxime formation .

-

Microwave-assisted synthesis : Reduce reaction time by 60% compared to traditional reflux methods, with yields >85% under controlled power (300 W) and temperature (100°C) .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol to isolate pure oxime.

- Data Table :

| Method | Yield (%) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|

| Reflux | 75–80 | 6–8 | ≥95 | |

| Microwave | 85–90 | 2–3 | ≥98 |

Q. What spectroscopic techniques are most effective for characterizing the oxime functional group in this compound?

- Methodology :

- FT-IR : Confirm oxime (N–O stretch at 930–960 cm⁻¹) and aromatic amine (N–H bend at 1600–1650 cm⁻¹) .

- NMR :

- ¹H NMR : Oxime proton (δ 8.1–8.3 ppm), aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : C=N signal at 150–155 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 176 (C₈H₉N₂O⁺) .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s .

- Storage : Keep in amber glass containers at 4°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does this compound act as a ligand in coordination complexes, and what structural features influence its binding modes?

- Methodology :

-

Coordination modes : Bidentate binding via oxime nitrogen and aromatic amine, forming 5-membered chelate rings with transition metals (e.g., Cu²⁺, Ni²⁺) .

-

Structural analysis : Single-crystal X-ray diffraction (SHELXL refinement) reveals distorted octahedral geometry in Cu(II) complexes .

-

Electronic effects : Electron-donating amine groups enhance ligand field strength (CFSE = 18,500 cm⁻¹ for Cu complexes) .

- Data Table :

| Metal Ion | Coordination Geometry | Bond Length (M–N, Å) | Magnetic Moment (μB) | Reference |

|---|---|---|---|---|

| Cu²⁺ | Octahedral | 1.95–2.05 | 1.73 | |

| Ni²⁺ | Square Planar | 1.88–1.92 | Diamagnetic |

Q. What methodologies are employed to evaluate its potential anticancer or antifungal activity?

- Methodology :

- In vitro assays :

- Antifungal : Broth microdilution (MIC = 32 μg/mL against Candida albicans) .

- Anticancer : MTT assay (IC₅₀ = 45 μM in HeLa cells) with ROS generation measured via DCFH-DA fluorescence .

- Docking studies : AutoDock Vina to predict binding affinity to fungal CYP51 (ΔG = −8.2 kcal/mol) .

Q. How can crystallographic data be refined using software like SHELX to resolve structural ambiguities?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement steps :

SHELXT : Solve phase problem via dual-space algorithm .

SHELXL : Refine anisotropic displacement parameters and validate using R-factor (<5%) .

TWINABS : Correct for twinning in high-symmetry space groups (e.g., P2₁/c) .

属性

IUPAC Name |

N-[1-(2-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMSBMAMUDEZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383960 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-49-2 | |

| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。